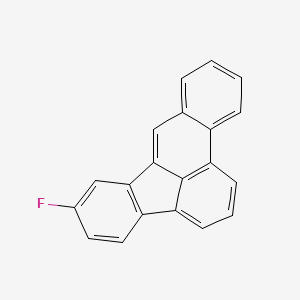
Benz(e)acephenanthrylene, 6-fluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benz(e)acephenanthrylene, 6-fluoro-: is an organic compound with the chemical formula C20H11F . It is a polycyclic aromatic hydrocarbon (PAH) composed of four benzene rings around a five-membered ring. This compound is known for its unique structure and properties, making it a subject of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benz(e)acephenanthrylene, 6-fluoro- typically involves the fluorination of Benz(e)acephenanthrylene. The process can be carried out using various fluorinating agents under controlled conditions. One common method involves the use of elemental fluorine or fluorinating reagents such as N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst .
Industrial Production Methods: Industrial production of Benz(e)acephenanthrylene, 6-fluoro- involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and chromatographic techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: Benz(e)acephenanthrylene, 6-fluoro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like or .
Reduction: Reduction reactions can be carried out using reducing agents such as or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride .
Major Products Formed:
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of partially or fully reduced aromatic rings.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Benz(e)acephenanthrylene, 6-fluoro- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Benz(e)acephenanthrylene, 6-fluoro- involves its interaction with molecular targets such as enzymes and receptors . The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and gene expression regulation .
Comparison with Similar Compounds
- Benzo[b]fluoranthene
- Benzo[e]fluoranthene
- 2,3-Benzofluoranthrene
- 4,5-Benzofluoranthene
- 3,4-Benzfluoranthene
Comparison: Benz(e)acephenanthrylene, 6-fluoro- is unique due to the presence of a fluorine atom, which can significantly alter its chemical and physical properties compared to its non-fluorinated counterparts. This fluorination can enhance the compound’s stability, reactivity, and interactions with biological systems, making it a valuable compound for various applications .
Properties
CAS No. |
125811-13-4 |
|---|---|
Molecular Formula |
C20H11F |
Molecular Weight |
270.3 g/mol |
IUPAC Name |
18-fluoropentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene |
InChI |
InChI=1S/C20H11F/c21-13-8-9-15-17-7-3-6-16-14-5-2-1-4-12(14)10-19(20(16)17)18(15)11-13/h1-11H |
InChI Key |
BEOGFRKXFIALQV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC=C3)C5=C(C4=CC2=C1)C=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



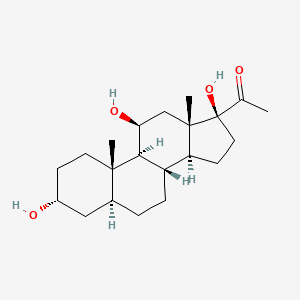
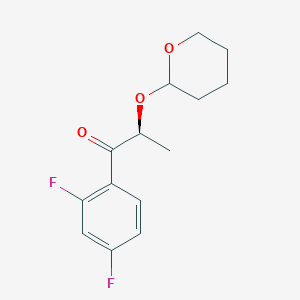
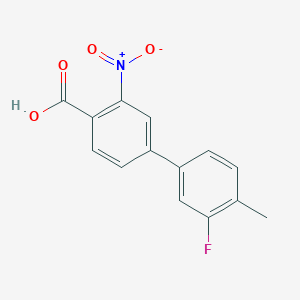
![(2R,3R,4S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B15294511.png)
![6-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl-methylamino]cyclohexene-1-carboxylic acid](/img/structure/B15294513.png)
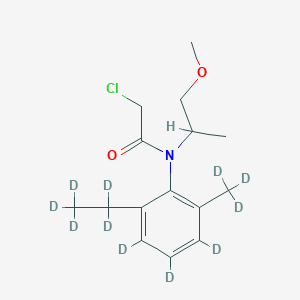
![(2R,3R,4S,5S,6R)-2-[(2S,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-2-[[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-methyloxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15294535.png)

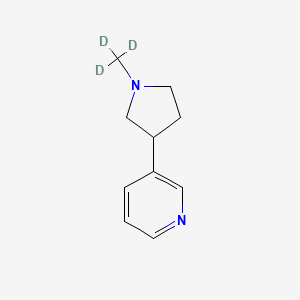
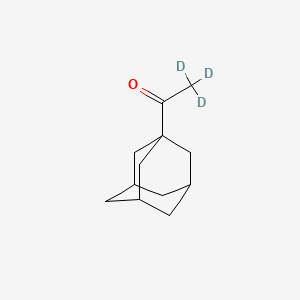
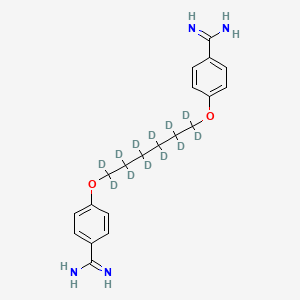
![1,2,3,4-Tetrahydro-2-[2-(4-hydroxyphenyl)-1-methylethyl]-4,6,8-isoquinolinetriol](/img/structure/B15294571.png)
![3-[(Prop-2-en-1-yl)amino]propane-1,2-diol](/img/structure/B15294581.png)
